molecular formula C10H14O4 B13988713 3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol

3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol

Cat. No.: B13988713
M. Wt: 198.22 g/mol
InChI Key: XYRJLHVSVSIEOH-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol is an organic compound that features a phenolic structure with hydroxymethyl and methoxyethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol typically involves the reaction of a phenolic precursor with formaldehyde and a methoxyethoxy group donor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The phenolic group can be reduced to form a cyclohexanol derivative.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted phenolic compounds.

Scientific Research Applications

3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The hydroxymethyl and methoxyethoxy groups may also influence the compound’s solubility and reactivity, contributing to its overall biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenol (Guaiacol): A phenolic compound with a methoxy group at the ortho position.

    3-Methoxyphenol (m-Guaiacol): A phenolic compound with a methoxy group at the meta position.

    4-Methoxyphenol (Mequinol): A phenolic compound with a methoxy group at the para position.

Uniqueness

3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol is unique due to the presence of both hydroxymethyl and methoxyethoxy groups, which confer distinct chemical properties and reactivity compared to other methoxyphenols

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

3-(hydroxymethyl)-5-(2-methoxyethoxy)phenol

InChI

InChI=1S/C10H14O4/c1-13-2-3-14-10-5-8(7-11)4-9(12)6-10/h4-6,11-12H,2-3,7H2,1H3

InChI Key

XYRJLHVSVSIEOH-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=CC(=C1)O)CO

Origin of Product

United States

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